L-ヘキサノイルカルニチン

概要

説明

科学的研究の応用

体重減少に関する研究

L-ヘキサノイルカルニチンは、体重減少に関する研究で特定されています。 過体重の被験者が低カロリー食を摂取した研究では、ヘキサノイルカルニチンを含むアシルカルニチンのレベルが有意に増加することが観察されました 。 この増加は、内臓脂肪面積の減少と遊離脂肪酸の増加と相関していました 。 これは、L-ヘキサノイルカルニチンが体重減少中の代謝調節に役割を果たす可能性を示唆しています .

糖尿病研究

研究では、L-ヘキサノイルカルニチンを含むさまざまな鎖長のアシルカルニチンが、糖尿病性心筋症(DCM)の早期診断のためのバイオマーカーとして検討されています 。 2型糖尿病患者とDCM患者の研究では、特定のアシルカルニチンがDCMのリスクと正の相関関係にあることがわかりました 。 これは、L-ヘキサノイルカルニチンが糖尿病研究でバイオマーカーとして使用される可能性があることを示しています .

心臓血管疾患

L-ヘキサノイルカルニチンは、心臓血管疾患(CVD)との関連でも研究されています。 ある研究では、因子分析を使用して、25種類のアシルカルニチン代謝産物とその95%信頼区間から抽出された因子のCVDに対するオッズ比を求めました 。 これは、L-ヘキサノイルカルニチンがCVDに関連する代謝プロセスに関与している可能性があることを示唆しています .

脂質代謝

L-ヘキサノイルカルニチンは、脂肪酸酸化の中間産物であり、脂質代謝と密接に関連していることが報告されています 。 ある研究では、アシルカルニチンの1種であるミリストイルカルニチン(C14)を補給すると、心筋細胞への脂質沈着が増加することがわかりました 。 これは、L-ヘキサノイルカルニチンが脂質代謝と心筋脂質毒性などの病状の発症に役割を果たす可能性があることを示唆しています .

細胞研究

細胞研究では、L-ヘキサノイルカルニチンを使用して、アシルカルニチンが心筋細胞に及ぼす影響を調査してきました 。 ある研究では、C14の補給により、心筋細胞の肥大、線維性リモデリング、アポトーシスの増加が見られました 。 これは、L-ヘキサノイルカルニチンを細胞研究で使用して、アシルカルニチンが細胞に及ぼす影響を理解できることを示唆しています .

メタボロミクス

L-ヘキサノイルカルニチンは、代謝産物を含む化学プロセスの研究を扱うメタボロミクスでも使用されています 。 ある研究では、メタボロミクス技術を使用して食事介入に対する反応を分析した結果、ヘキサノイルカルニチンを含むアシルカルニチンのレベルが有意に増加することがわかりました 。 これは、L-ヘキサノイルカルニチンをメタボロミクスで使用して、食事が代謝調節に及ぼす影響を理解できることを示唆しています .

作用機序

Target of Action

L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of L-Hexanoylcarnitine are the mitochondria, where it is involved in fatty acid metabolism .

Mode of Action

L-Hexanoylcarnitine interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .

Biochemical Pathways

L-Hexanoylcarnitine is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .

Pharmacokinetics

The pharmacokinetics of L-Hexanoylcarnitine involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .

Result of Action

The action of L-Hexanoylcarnitine results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, l-hexanoylcarnitine can be found in the urine . This indicates a disruption in normal fatty acid metabolism.

Action Environment

The action of L-Hexanoylcarnitine can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .

生化学分析

Biochemical Properties

L-Hexanoylcarnitine is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT). CPT1 catalyzes the transfer of the acyl group from L-Hexanoylcarnitine to coenzyme A, forming hexanoyl-CoA, which then enters the β-oxidation pathway. CACT facilitates the transport of L-Hexanoylcarnitine across the mitochondrial membrane .

Cellular Effects

L-Hexanoylcarnitine influences various cellular processes, including fatty acid metabolism and energy production. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism. For instance, L-Hexanoylcarnitine can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Additionally, it impacts gene expression related to fatty acid oxidation and mitochondrial function .

Molecular Mechanism

At the molecular level, L-Hexanoylcarnitine exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the conversion of fatty acids into acyl-CoA derivatives that can be oxidized in the mitochondria. This activation is crucial for maintaining energy production, especially during periods of increased energy demand . Furthermore, L-Hexanoylcarnitine can influence gene expression by modulating transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Hexanoylcarnitine can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and pH. Over time, L-Hexanoylcarnitine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that continuous exposure to L-Hexanoylcarnitine can result in adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of L-Hexanoylcarnitine in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve energy production. At high doses, L-Hexanoylcarnitine may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Studies have also shown that there is a threshold dose beyond which the beneficial effects of L-Hexanoylcarnitine are diminished, and adverse effects become more pronounced .

Metabolic Pathways

L-Hexanoylcarnitine is involved in several metabolic pathways, primarily those related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CACT, which are essential for the transport and oxidation of fatty acids in the mitochondria. Additionally, L-Hexanoylcarnitine can influence metabolic flux by modulating the activity of key enzymes in the β-oxidation pathway .

Transport and Distribution

Within cells, L-Hexanoylcarnitine is transported and distributed by specific transporters and binding proteins. The ionic nature of L-Hexanoylcarnitine allows it to be highly soluble in water, facilitating its distribution in various tissues. The distribution of L-Hexanoylcarnitine is also influenced by its physicochemical properties, which determine its affinity for different cellular compartments .

Subcellular Localization

L-Hexanoylcarnitine is primarily localized in the mitochondria, where it plays a crucial role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of L-Hexanoylcarnitine are closely linked to its localization, as it needs to be in proximity to the enzymes and transporters involved in fatty acid metabolism .

準備方法

合成経路と反応条件: L-ヘキサノイルカルニチンは、L-カルニチンとヘキサン酸のエステル化によって合成できる。反応は通常、硫酸や塩酸などの触媒を使用してエステル化プロセスを促進する。反応は、反応物を目的の生成物に完全に変換するために還流条件下で行われる。

工業生産方法: 工業設定では、L-ヘキサノイルカルニチンの生産には、大規模エステル化反応器の使用が含まれる。このプロセスには、蒸留や結晶化などの技術による製品の精製が含まれており、所望の純度レベルが達成される。最終製品は、必要な基準を満たしていることを確認するために、品質管理試験を受ける。

化学反応の分析

反応の種類: L-ヘキサノイルカルニチンは、以下を含むさまざまな化学反応を受ける。

酸化: この反応には、酸素の付加または水素の除去が含まれる。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素がある。

還元: この反応には、水素の付加または酸素の除去が含まれる。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがある。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれる。一般的な試薬には、ハロ

特性

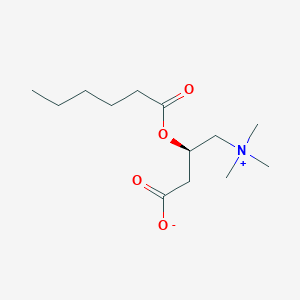

CAS番号 |

22671-29-0 |

|---|---|

分子式 |

C13H26NO4+ |

分子量 |

260.35 g/mol |

IUPAC名 |

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |

InChIキー |

VVPRQWTYSNDTEA-LLVKDONJSA-O |

SMILES |

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

異性体SMILES |

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

正規SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?

A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated L-Hexanoylcarnitine in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including L-Hexanoylcarnitine, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.

Q2: The study observed a decrease in urinary L-Hexanoylcarnitine levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting L-Hexanoylcarnitine levels in managing hyperlipidemia?

A2: The observed decrease in L-Hexanoylcarnitine levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in L-Hexanoylcarnitine might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on L-Hexanoylcarnitine metabolism itself. More targeted research is necessary to determine whether directly influencing L-Hexanoylcarnitine levels could offer therapeutic benefits in managing hyperlipidemia.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。